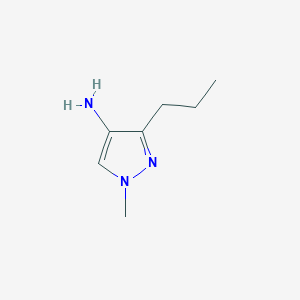

1-methyl-3-propyl-1H-pyrazol-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H13N3 |

|---|---|

Molecular Weight |

139.20 g/mol |

IUPAC Name |

1-methyl-3-propylpyrazol-4-amine |

InChI |

InChI=1S/C7H13N3/c1-3-4-7-6(8)5-10(2)9-7/h5H,3-4,8H2,1-2H3 |

InChI Key |

WGYQEVDEEFSBCV-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NN(C=C1N)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Methyl 3 Propyl 1h Pyrazol 4 Amine and Its Analogs

Retrosynthetic Analysis of 1-methyl-3-propyl-1H-pyrazol-4-amine

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available precursors. For this compound, two primary disconnection strategies emerge, reflecting the main synthetic approaches to the 4-aminopyrazole core.

Strategy A: Pyrazole (B372694) Ring Formation as the Key Step

This approach involves disconnecting the pyrazole ring itself. The C-N and N-N bonds are conceptually broken, leading back to a linear 1,3-dielectrophile and a substituted hydrazine (B178648). Specifically, the target molecule can be disconnected to methylhydrazine and a functionalized three-carbon component, such as 2-formyl-3-oxohexanenitrile or a related β-ketonitrile. This strategy builds the substituted pyrazole ring with the amine group (or a precursor) already in place.

Strategy B: C4-Amination of a Pre-formed Pyrazole Scaffold

Alternatively, the synthesis can be planned by first constructing the 1-methyl-3-propylpyrazole core and then introducing the amino group at the C4 position. This retrosynthetic approach involves a functional group interconversion (FGI), disconnecting the C4-NH₂ bond. This leads back to a 1-methyl-3-propyl-1H-pyrazole intermediate, which would require a subsequent amination step. A common precursor for the amino group is a nitro group (NO₂), which can be introduced via electrophilic nitration and subsequently reduced. The 1-methyl-3-propyl-1H-pyrazole itself can be retrosynthetically derived from the condensation of methylhydrazine and a 1,3-dicarbonyl compound like 2,4-heptanedione.

These two strategies form the basis for the classical and modern synthetic routes discussed in the following sections.

Classical Synthetic Routes to 4-Aminopyrazoles

Traditional methods for synthesizing 4-aminopyrazoles have long been established, primarily relying on either building the ring from acyclic precursors or functionalizing a pre-existing pyrazole ring.

The condensation of a hydrazine with a 1,3-dielectrophilic species is one of the most fundamental and versatile methods for pyrazole synthesis. nih.gov For 4-aminopyrazoles, β-ketonitriles are particularly valuable precursors.

The reaction of a β-ketonitrile with a hydrazine proceeds via an initial nucleophilic attack of the hydrazine on the carbonyl group to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the other nitrogen atom attacks the nitrile carbon, yielding the 5-aminopyrazole isomer. nih.gov To obtain the desired 4-aminopyrazole, a modified precursor is necessary. A common strategy involves using α-cyano-β-dicarbonyl compounds or their equivalents. For the target molecule, a suitable precursor would be 2-cyano-3-oxohexanal dimethyl acetal, which upon reaction with methylhydrazine, cyclization, and subsequent functional group manipulation, would yield the desired product.

Another classical approach, the Thorpe-Ziegler cyclization, utilizes dinitrile precursors to form an enamino-nitrile, which then cyclizes. This method has been successfully applied to the synthesis of various 4-aminopyrazole derivatives. mdpi.com For instance, enaminonitriles can undergo N-alkylation followed by spontaneous intramolecular cyclization to afford 4-aminopyrazoles in high yields. mdpi.com

This strategy involves the initial synthesis of the pyrazole core, followed by the introduction of an amino group at the C4 position. The C4 position of the pyrazole ring is nucleophilic and susceptible to electrophilic substitution. researchgate.net

The most common and well-documented method for introducing a C4-amino group is a two-step sequence:

Nitration: The 1-methyl-3-propyl-1H-pyrazole scaffold is first subjected to electrophilic nitration using nitrating agents like nitric acid in sulfuric acid. This introduces a nitro group (-NO₂) selectively at the C4 position.

Reduction: The resulting 4-nitropyrazole is then reduced to the corresponding 4-aminopyrazole. A variety of reducing agents can be employed for this transformation, including catalytic hydrogenation (e.g., H₂ with Pd/C catalyst) or chemical reduction with metals in acidic media (e.g., SnCl₂ in HCl). nih.gov

While direct amination of pyrazoles is less common, methods involving electrophilic amination reagents have been developed. For instance, a one-pot synthesis of N-substituted pyrazoles directly from primary amines has been reported, which involves an in-situ generation of the hydrazine followed by cyclization. organic-chemistry.orgcapes.gov.bracs.org

| Method | Description | Typical Reagents | Reference(s) |

| Nitration-Reduction | Two-step process involving electrophilic nitration of the pyrazole ring followed by reduction of the nitro group. | 1. HNO₃/H₂SO₄ 2. H₂/Pd/C or SnCl₂/HCl | mdpi.com, nih.gov |

| From Hydroxyimino Derivatives | Reduction of 4-hydroxyiminopyrazolones, which are prepared by nitrosation of pyrazolones. | Zinc in HCl/acetic acid | nih.gov |

| Thorpe-Ziegler Cyclization | N-alkylation of enaminonitriles with α-halo compounds followed by base-catalyzed intramolecular cyclization. | Enaminonitriles, α-haloketones, K₂CO₃/DMF | mdpi.com |

Modern and Sustainable Synthesis Methodologies

In recent years, significant efforts have been directed towards developing more efficient, rapid, and environmentally benign synthetic methods. These include the use of microwave irradiation and advanced catalytic systems.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. By utilizing microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with improved yields and cleaner reaction profiles compared to conventional heating. nih.gov

Several studies have demonstrated the utility of microwave assistance in the synthesis of aminopyrazoles and their fused derivatives. For example, multicomponent reactions involving 5-aminopyrazoles, β-ketonitriles, and aldehydes have been successfully carried out under microwave irradiation to produce pyrazolo[3,4-b]pyridine derivatives in high yields and short reaction times. nih.govbeilstein-journals.org The synthesis of 5-aminopyrazol-4-yl ketones from β-ketonitriles and hydrazines is also significantly accelerated by microwave heating. nih.gov This efficiency is attributed to the rapid, uniform heating of the reaction mixture, which overcomes the activation energy barrier more effectively than conventional methods.

Table: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method | Microwave Method | Reference |

|---|---|---|---|

| Pyrazolo[3,4-b]pyridine Synthesis | Acetic acid, reflux, several hours | Acetic acid, 120°C, 10-15 min | beilstein-journals.org |

| Pyrazolo[1,5-a]pyrimidine Synthesis | Acetic acid/ethanol (B145695), reflux, hours | Ethanol, 100°C, 5-10 min | nih.gov |

Catalysis offers a highly efficient and selective means of constructing the pyrazole core, often under milder conditions than classical methods and with greater control over regioselectivity.

Transition Metal-Catalyzed Synthesis

Various transition metals, including palladium (Pd), copper (Cu), ruthenium (Ru), and rhodium (Rh), have been employed to catalyze the formation of pyrazole rings. researchgate.netorganic-chemistry.org These methods include:

C-H Functionalization: Direct functionalization of C-H bonds on pyrazole precursors offers an atom-economical route to substituted pyrazoles. rsc.org

Cycloaddition Reactions: Copper-catalyzed sydnone-alkyne cycloaddition provides a robust method for constructing 1,4-disubstituted pyrazoles. organic-chemistry.org

Oxidative C-N Coupling: Ruthenium(II)-catalyzed intramolecular oxidative C-N coupling of hydrazones enables the synthesis of highly substituted pyrazoles. organic-chemistry.org

Electrophilic Cyclizations: Copper(I) iodide can mediate the electrophilic cyclization of α,β-alkynic hydrazones to form a variety of substituted pyrazoles under mild conditions. mdpi.comacs.org

Organocatalysis

Organocatalysis utilizes small, metal-free organic molecules to catalyze reactions, offering a "green" and sustainable alternative to metal-based catalysts. researchgate.net In pyrazole synthesis, secondary amines have been used as effective organocatalysts for inverse-electron-demand [3+2] cycloaddition reactions between carbonyl compounds and diazoacetates, generating substituted pyrazoles with high regioselectivity. nih.gov This approach is attractive due to the use of simple, inexpensive catalysts and the ability to perform reactions at room temperature. nih.gov Furthermore, organocatalytic tandem reactions, such as Michael addition followed by Thorpe-Ziegler cyclization, have been developed for the asymmetric synthesis of complex pyrazole-containing heterocycles. nih.gov

Green Chemistry Principles in Aminopyrazole Synthesis

The integration of green chemistry principles into the synthesis of aminopyrazoles aims to reduce environmental impact by minimizing waste, saving energy, and using safer chemicals. thieme-connect.com Key strategies include the selection of environmentally benign solvents, maximizing atom economy, and employing alternative energy sources.

Solvent Selection: Traditional pyrazole syntheses often use volatile organic solvents. Modern approaches prioritize greener alternatives. Water has been successfully used as a medium for multicomponent reactions to produce pyrazole derivatives, offering significant environmental and safety benefits. thieme-connect.com In some cases, fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) have been shown to dramatically increase regioselectivity in pyrazole formation, potentially reducing the need for complex purification steps. acs.org

Atom Economy and Reaction Conditions: Solvent-free reaction conditions represent a significant advancement in green synthesis. nih.gov Techniques such as grinding reactants together have been shown to produce 2-pyrazoline (B94618) derivatives efficiently, with benefits including short reaction times, cleaner reactions, and simple work-up procedures. researchgate.net These methods maximize atom economy by ensuring that most atoms from the reactants are incorporated into the final product.

Alternative Energy Sources: Microwave (MW) activation, often coupled with solvent-free conditions, provides a novel approach for synthesizing pyrazole derivatives from α,β-unsaturated carbonyl compounds. nih.gov This technique leads to high yields and short reaction times, aligning with the green chemistry principles of energy efficiency and process intensification. nih.gov

| Green Chemistry Principle | Application in Aminopyrazole Synthesis | Key Advantages | Reference Example |

|---|---|---|---|

| Alternative Solvents | Use of water or fluorinated alcohols (TFE, HFIP) as the reaction medium. | Reduced environmental toxicity, improved safety, and enhanced regioselectivity. | Aqueous synthesis of tetrasubstituted pyrazoles using CTAB. thieme-connect.com |

| Solvent-Free Conditions | Mechanical grinding of reactants without a liquid solvent. | High atom economy, reduced waste, simple work-up, and operational simplicity. | Synthesis of 2-pyrazoline derivatives from chalcones and hydrazine hydrate. researchgate.net |

| Energy Efficiency | Application of microwave irradiation to drive reactions. | Drastically reduced reaction times and high product yields. | MW-assisted synthesis of 3,5-disubstituted-1H-pyrazoles. nih.gov |

Flow Chemistry Techniques for Continuous Production

Flow chemistry has emerged as a powerful technology for the synthesis of pyrazoles, offering significant advantages over traditional batch methods in terms of safety, efficiency, and scalability. nih.gov In a continuous flow system, reactants are pumped through a network of tubes and reactors where the reaction occurs, allowing for precise control over parameters like temperature, pressure, and reaction time. nih.gov

This technology is particularly well-suited for synthesizing highly functionalized pyrazoles through a modular, assembly-line approach. nih.gov For instance, a multi-step continuous flow synthesis can be designed to first form a pyrazole core, which is then sequentially modified in downstream modules to introduce further diversity, such as through N-alkylation or arylation. nih.gov This "telescoped" synthesis avoids the isolation of intermediates, saving time and resources. nih.gov Flow reactors also enhance safety, especially when handling potentially hazardous intermediates like diazo compounds, by keeping the volume of the reaction mixture small at any given time. nih.govmdpi.com

| Parameter | Batch Synthesis | Flow Chemistry Synthesis |

|---|---|---|

| Process Type | Discontinuous; reactants mixed in a single vessel. | Continuous; reactants pumped through a reactor system. |

| Safety | Higher risk with exothermic reactions or hazardous intermediates due to large volumes. | Improved safety due to small reaction volumes and superior heat transfer. nih.gov |

| Control | Less precise control over temperature and mixing. | Precise control over reaction parameters (temperature, pressure, residence time). nih.gov |

| Scalability | Scaling up can be challenging and may require re-optimization. | Easier to scale up by running the system for longer periods or using larger reactors. nih.gov |

| Efficiency | Often requires isolation and purification of intermediates. | Enables telescoped, multi-step reactions without isolating intermediates. nih.gov |

Regio- and Chemoselectivity Control in the Synthesis of Substituted Aminopyrazoles

Controlling the regioselectivity of the reaction between an unsymmetrical 1,3-dielectrophile and a substituted hydrazine is a central challenge in pyrazole synthesis. ewha.ac.kr Depending on which nitrogen atom of the hydrazine attacks which electrophilic center, a mixture of regioisomers can be formed. chim.it For the synthesis of aminopyrazoles, this typically involves controlling the formation of 3-amino vs. 5-amino isomers. thieme-connect.combeilstein-journals.org

Several strategies have been developed to achieve high regioselectivity:

Kinetic vs. Thermodynamic Control: The reaction outcome can be directed by carefully choosing the reaction conditions. For example, in the cyclization of monosubstituted hydrazines with alkoxyacrylonitriles, kinetic conditions (e.g., basic conditions at 0 °C) can favor the 3-substituted pyrazole, while thermodynamic conditions may favor the 5-substituted isomer. thieme-connect.com

Solvent and Catalyst Effects: The choice of solvent and catalyst can profoundly influence the regiochemical outcome. The use of fluorinated alcohols can dramatically improve regioselectivity in the reaction of 1,3-diketones with methylhydrazine. acs.org Similarly, acidic or basic conditions can be used to favor one regioisomer over another; for instance, microwave-assisted condensation of 3-methoxyacrylonitrile (B2492134) with phenylhydrazine (B124118) yields the 5-aminopyrazole in the presence of acetic acid, but the 3-aminopyrazole (B16455) when sodium ethoxide is used. chim.it

Substituent Effects: The electronic and steric properties of the substituents on both the hydrazine and the dielectrophilic partner play a crucial role. Bulky or electron-poor hydrazines often show a bias towards the formation of 5-substituted pyrazoles. thieme-connect.com

| Reaction Condition | Favored Regioisomer | Rationale/Example |

|---|---|---|

| Kinetic Control (e.g., NaOEt, 0 °C) | 3-Aminopyrazole | Fast cyclization after initial Michael addition traps the kinetic product. thieme-connect.com |

| Thermodynamic Control (e.g., 70 °C) | 5-Aminopyrazole | Allows for equilibration to the more stable regioisomer. thieme-connect.com |

| Acidic Medium (e.g., AcOH) | 5-Aminopyrazole | Condensation of 3-methoxyacrylonitrile with phenylhydrazine under microwave activation. chim.it |

| Basic Medium (e.g., EtONa) | 3-Aminopyrazole | Condensation of 3-methoxyacrylonitrile with phenylhydrazine under microwave activation. chim.it |

| Fluorinated Alcohol Solvent (e.g., TFE) | Increased selectivity | Improves regioselectivity in the reaction of 1,3-diketones with methylhydrazine. acs.org |

Stereoselective Synthesis Approaches

While this compound itself is not chiral, many of its analogs and derivatives used in pharmaceuticals possess stereogenic centers. The development of stereoselective synthetic methods is therefore essential for accessing enantiomerically pure chiral pyrazoles. nih.govuniovi.es

Asymmetric synthesis of chiral pyrazoles often focuses on creating a stereocenter at the C-4 position or on a substituent attached to a ring nitrogen. nih.govthieme-connect.com Key strategies include:

Use of Chiral Auxiliaries: A common approach involves attaching a chiral auxiliary, such as tert-butanesulfinamide, to a precursor. nih.gov This auxiliary directs the stereoselective addition of a nucleophile to create a chiral center. The auxiliary is then cleaved to yield the enantiomerically enriched product. nih.gov

Catalytic Asymmetric Synthesis: Organocatalysis and metal-based catalysis are powerful tools for synthesizing chiral pyrazolones. thieme-connect.com For example, chiral phosphoric acid or quinine-derived squaramide can catalyze reactions to form pyrazolones bearing a tetrasubstituted stereocenter at the C-4 position with high enantioselectivity. thieme-connect.comresearchgate.net

1,3-Dipolar Cycloaddition: The reaction between terminal alkynes and α-chiral tosylhydrazones can produce chiral pyrazoles with a stereogenic group directly attached to a nitrogen atom through a cascade reaction sequence. uniovi.es

| Approach | Description | Typical Outcome |

|---|---|---|

| Chiral Auxiliary | Temporary attachment of a chiral molecule (e.g., tert-butanesulfinamide) to guide a stereoselective reaction. nih.gov | High enantiomeric excess (ee), but requires additional steps for attachment and removal. nih.gov |

| Asymmetric Organocatalysis | Use of a small chiral organic molecule (e.g., quinine-derived squaramide) to catalyze the reaction. thieme-connect.com | Excellent yields and enantioselectivities (up to 88% ee) for C-4 substituted pyrazolones. thieme-connect.com |

| Asymmetric Metal Catalysis | Use of a chiral metal complex (e.g., copper/PyBisulidine) to control stereochemistry. researchgate.net | High yields and enantioselectivities (up to 99% ee) for chiral tertiary propargylic alcohols with a pyrazolone (B3327878) motif. researchgate.net |

Scale-Up Considerations and Process Optimization for Research-Scale Production

Transitioning a synthetic route from a small-scale laboratory procedure to a larger, research-scale production (e.g., gram-scale) requires careful process optimization. Key considerations include reaction efficiency, safety, cost-effectiveness, and purification.

For batch processes, optimization may involve adjusting reagent stoichiometry, temperature, and reaction time to maximize yield and minimize byproduct formation. A gram-scale sulfenylation reaction to produce a chiral 4-(arylthio)pyrazole was demonstrated to give a quantitative yield with 99% ee, showcasing successful scale-up of a batch process. thieme-connect.com

Flow chemistry offers distinct advantages for scale-up. Instead of using larger reactors, which can introduce issues with mixing and heat transfer, production can be increased by simply running the continuous flow system for a longer duration. nih.gov An assembly line synthesis of a 3-trifluoromethyl pyrazole was successfully scaled up to produce 2.16 grams per hour by combining reactor modules and increasing the coil sizes and flow rates. nih.gov This approach maintains the optimal reaction conditions identified at a smaller scale, ensuring consistent product quality and safety.

| Parameter for Optimization | Considerations for Scale-Up |

|---|---|

| Reaction Concentration | Higher concentrations are more efficient but may lead to solubility or viscosity issues. |

| Temperature Control | Exothermic reactions require efficient heat dissipation to prevent runaway reactions. Flow reactors offer superior heat exchange. nih.gov |

| Reagent Addition | Controlled addition rates are crucial to manage reaction exotherms and selectivity. |

| Work-up and Purification | Procedures must be scalable. Crystallization is often preferred over chromatography for large quantities. |

| Process Safety | A thorough risk assessment is necessary, especially when using hazardous reagents or intermediates. |

Chemical Reactivity and Functionalization of 1 Methyl 3 Propyl 1h Pyrazol 4 Amine

Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring is an aromatic system that can undergo electrophilic aromatic substitution (SEAr). chim.it The outcome of such reactions is dictated by the directing effects of the existing substituents. The 4-amino group is a potent activating group and directs incoming electrophiles to the ortho and para positions. In the context of the pyrazole ring, the C5 position is ortho to the amino group, making it the most probable site for electrophilic attack.

The introduction of halogen atoms onto the pyrazole core is a common functionalization strategy. For pyrazoles where the C4 position is unsubstituted, electrophilic halogenation typically occurs at this site. beilstein-archives.org However, in 1-methyl-3-propyl-1H-pyrazol-4-amine, this position is blocked. Consequently, the strongly activating C4-amino group directs halogenation to the adjacent C5 position.

Direct C-H halogenation can be achieved using N-halosuccinimides (NXS), such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS), providing a metal-free and effective method for synthesizing 4-amino-5-halopyrazoles. beilstein-archives.org

| Halogenating Agent | Expected Product | Reaction Conditions |

|---|---|---|

| N-Chlorosuccinimide (NCS) | 5-chloro-1-methyl-3-propyl-1H-pyrazol-4-amine | DMSO, Room Temperature |

| N-Bromosuccinimide (NBS) | 5-bromo-1-methyl-3-propyl-1H-pyrazol-4-amine | DMSO, Room Temperature |

| N-Iodosuccinimide (NIS) | 5-iodo-1-methyl-3-propyl-1H-pyrazol-4-amine | DMSO, Room Temperature |

Nitration and sulfonation are fundamental electrophilic aromatic substitution reactions. Nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. nih.gov While 4-nitropyrazoles are common precursors for the synthesis of 4-aminopyrazoles via reduction, the direct nitration of 4-aminopyrazoles is more complex. arkat-usa.orgresearchgate.net The strongly acidic reaction conditions can lead to the protonation of the basic amino group, which would convert it into a deactivating, meta-directing ammonium (B1175870) group.

However, assuming conditions can be controlled to favor substitution on the activated ring, the amino group would direct nitration to the C5 position. Milder nitrating agents may be employed to circumvent the issue of amine protonation.

Sulfonation, typically performed with fuming sulfuric acid, would follow a similar regiochemical outcome, yielding 4-amino-1-methyl-3-propyl-1H-pyrazole-5-sulfonic acid, contingent on controlling the reaction conditions to prevent extensive protonation of the substrate.

Nucleophilic Reactions of the Primary Amino Group

The primary amino group at the C4 position is a key site for functionalization due to its nucleophilic character. It readily participates in a variety of reactions, including acylation, alkylation, condensation, and diazotization.

The lone pair of electrons on the nitrogen atom of the amino group allows it to act as a potent nucleophile, attacking a range of electrophilic carbon centers.

Acylation: The reaction with acylating agents such as acid chlorides (e.g., acetyl chloride, benzoyl chloride) or anhydrides (e.g., acetic anhydride) proceeds readily to form the corresponding N-(pyrazol-4-yl)amides. scirp.org This reaction is often used to protect the amino group or to introduce new functional moieties. nih.gov

Alkylation: N-alkylation of the amino group can be achieved using alkyl halides. However, these reactions can be challenging to control, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines or even quaternary ammonium salts. nih.gov

Arylation: The introduction of an aryl group onto the amino nitrogen (N-arylation) is a valuable transformation. This is typically achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, using palladium or copper catalysts. chim.itnih.gov The selectivity between N-arylation of the exocyclic amino group and C-arylation of the pyrazole ring can be a challenge and often depends on the specific catalyst system and reaction conditions employed. nih.govnih.gov

| Reaction Type | Reagent Example | Product Class |

|---|---|---|

| Acylation | Acetyl Chloride | N-(1-methyl-3-propyl-1H-pyrazol-4-yl)acetamide |

| Alkylation | Methyl Iodide | N-methyl-(1-methyl-3-propyl-1H-pyrazol-4-yl)amine |

| Arylation | Bromobenzene (with Pd or Cu catalyst) | N-phenyl-(1-methyl-3-propyl-1H-pyrazol-4-yl)amine |

Primary amines undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (also known as Schiff bases). mdpi.com This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. The reaction is typically reversible and may require the removal of water to drive it to completion. The resulting imine contains a C=N double bond and can serve as a versatile intermediate for further synthetic transformations. Multi-component reactions involving aminopyrazoles, aldehydes, and other nucleophiles often proceed through an initial imine formation step. chim.it

| Carbonyl Compound | Product Name |

|---|---|

| Benzaldehyde | (E)-N-benzylidene-1-methyl-3-propyl-1H-pyrazol-4-amine |

| Acetone | N-((1-methyl-3-propyl-1H-pyrazol-4-yl)imino)propan-2-one |

| Cyclohexanone | N-cyclohexylidene-1-methyl-3-propyl-1H-pyrazol-4-amine |

The primary amino group on the pyrazole ring can be converted into a diazonium salt (RN₂⁺) through treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid. organic-chemistry.org Pyrazole-4-diazonium salts are valuable synthetic intermediates that can undergo a variety of subsequent transformations. researchgate.netresearchgate.net

Sandmeyer Reaction: The diazonium group can be replaced by a halide (Cl, Br) or a cyanide group in the presence of a copper(I) salt catalyst. wikipedia.orgbyjus.com This provides a powerful method for introducing these functionalities onto the pyrazole ring at the C4 position. nih.govorganic-chemistry.org

Schiemann Reaction: Replacement of the diazonium group with fluorine can be accomplished using fluoroboric acid (HBF₄).

Hydroxylation: Heating the diazonium salt in an aqueous acidic solution leads to its replacement by a hydroxyl group, forming the corresponding 4-hydroxypyrazole.

Azo Coupling: Pyrazole diazonium salts can act as electrophiles in electrophilic aromatic substitution reactions with activated aromatic compounds (e.g., phenols, anilines) to form brightly colored azo compounds. rsc.orgwikipedia.org This reaction is the basis for many azo dyes.

| Reagent(s) | Transformation | Product |

|---|---|---|

| 1. NaNO₂, HCl (0-5 °C) 2. CuCl | Sandmeyer Reaction (Chlorination) | 4-chloro-1-methyl-3-propyl-1H-pyrazole |

| 1. NaNO₂, HCl (0-5 °C) 2. CuBr | Sandmeyer Reaction (Bromination) | 4-bromo-1-methyl-3-propyl-1H-pyrazole |

| 1. NaNO₂, HCl (0-5 °C) 2. CuCN | Sandmeyer Reaction (Cyanation) | 1-methyl-3-propyl-1H-pyrazole-4-carbonitrile |

| 1. NaNO₂, HCl (0-5 °C) 2. H₂O, Heat | Hydroxylation | 1-methyl-3-propyl-1H-pyrazol-4-ol |

| 1. NaNO₂, HCl (0-5 °C) 2. Phenol | Azo Coupling | 4-((4-hydroxyphenyl)diazenyl)-1-methyl-3-propyl-1H-pyrazole |

Reactions Involving the Pyrazole Heterocycle

The aromatic and electron-rich nature of the pyrazole core, while conferring stability, also allows for specific transformations that modify the heterocyclic structure. These include skeletal rearrangements and cycloaddition reactions, where the pyrazole acts as a reactive partner.

Ring Expansion and Contraction Methodologies

Skeletal editing of heterocyclic compounds through ring expansion or contraction provides a powerful tool for accessing novel chemical structures. For pyrazoles, ring expansion methodologies that enable the interconversion into other privileged heterocyclic motifs are of significant interest. One such transformation involves the insertion of a carbon atom to expand the five-membered pyrazole ring into a six-membered pyrimidine (B1678525) ring. While not specifically documented for this compound, related methodologies suggest potential pathways. For instance, the reaction of pyrazoles with diazirines in the presence of a base can lead to N-N bond cleavage and carbon atom insertion, yielding pyrimidines. researchgate.net The substituents on the pyrazole ring, such as the C4-amino group in the title compound, could play a crucial role in directing the outcome of such rearrangements. researchgate.net

Methodologies for skeletal editing of nitrogen heterocycles often fall into strategies involving carbene or nitrene insertion followed by ring expansion, or sequential dearomatization-cycloaddition-rearomatization sequences. researchgate.net These advanced synthetic strategies offer potential, yet underexplored, avenues for the structural modification of the this compound core.

Cycloaddition Reactions with Pyrazole Amine Substrates

The pyrazole ring can participate in cycloaddition reactions, although its aromaticity generally necessitates the use of reactive dienophiles or dipolarophiles. The most common type of cycloaddition involving pyrazole synthesis is the [3+2] cycloaddition of a 1,3-dipole (like a nitrile imine or a diazo compound) with an alkyne or alkene. researchgate.netnih.govorganic-chemistry.org

However, for a pre-formed substrate like this compound, the interest lies in reactions where the pyrazole ring itself acts as the diene or dipolarophile. Such reactions are less common but can be achieved under specific conditions. For example, sydnones, which are mesoionic heterocyclic aromatic compounds, can undergo [3+2] cycloaddition reactions with alkynes to yield pyrazoles. nih.gov This highlights the potential for appropriately activated pyrazole systems to engage in such transformations. The amino group at the C4 position of this compound significantly increases the electron density of the ring, which could influence its reactivity in cycloaddition processes, potentially favoring reactions with electron-deficient partners. Multicomponent reactions often utilize [3+2] cycloaddition as a key step in constructing pyrazole-containing fused heterocyclic systems. nih.gov

Transition Metal-Catalyzed Transformations of this compound

Transition metal catalysis has revolutionized the functionalization of heterocyclic compounds, allowing for the precise and efficient formation of new bonds. For this compound, these methods provide access to a vast array of derivatives by targeting C-H, C-N, and C-C bonds.

Cross-Coupling Reactions (e.g., C-N, C-C, C-H functionalization)

Palladium-, copper-, and nickel-catalyzed cross-coupling reactions are powerful tools for modifying the pyrazole scaffold. These reactions typically involve the coupling of a (pseudo)halogenated pyrazole with a suitable partner or, more recently, the direct functionalization of a C-H bond. researchgate.net

C-N Cross-Coupling: The Buchwald-Hartwig amination is a premier method for forming C-N bonds. nih.gov For this compound, C-N coupling can occur at two positions: the exocyclic 4-amino group or a C-H position on the ring (after conversion to a halide). Palladium-catalyzed conditions can be used to arylate the exocyclic amino group of aminopyrazoles. acs.orgrsc.org Catalyst and ligand choice is crucial to control selectivity and avoid undesired side reactions. acs.org Copper-catalyzed C-N coupling reactions have also been extensively studied and can be effective for coupling pyrazoles with amines, particularly for substrates that are less reactive under palladium catalysis. nih.gov

C-C Cross-Coupling: The formation of new C-C bonds is typically achieved via reactions like Suzuki-Miyaura, Heck-Mizoroki, and Sonogashira couplings. These methods require a pre-functionalized pyrazole, usually a halopyrazole at the C4 or C5 position. Direct C-H functionalization offers a more atom-economical alternative. rsc.org The pyrazole ring possesses inherent reactivity patterns; the C5 proton is the most acidic due to the adjacent sp2-hybridized nitrogen, making it a prime target for deprotonation and subsequent functionalization. researchgate.net Conversely, the C4 position is the most nucleophilic center, supporting electrophilic aromatic substitution. researchgate.net The N2 nitrogen of the pyrazole ring can act as a directing group to facilitate regioselective C-H activation, typically at the C5 position. researchgate.netrsc.org

Table 1: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions on Pyrazole Scaffolds

| Coupling Type | Catalyst/Ligand System | Substrate Type | Position Functionalized | Reference |

|---|---|---|---|---|

| C-N (Buchwald-Hartwig) | Pd(dba)₂ / tBuDavePhos | 4-Halopyrazole + Amine | C4 | nih.gov |

| C-N (Ullmann) | CuI / Ligand | 4-Iodopyrazole + Amine | C4 | nih.gov |

| C-C (Suzuki-Miyaura) | Pd Catalyst | Halopyrazole + Boronic Acid | C4 or C5 | nih.gov |

| C-H Arylation | Pd(OAc)₂ | N-Protected Pyrazole | C5 (Directed) | researchgate.netrsc.org |

| C-H Borylation | Ir Catalyst | N-Protected Pyrazole | C5 | rsc.org |

Metal-Catalyzed Amidation and Derivatization

Metal-catalyzed amidation offers a direct route to introduce amide functionalities, which are prevalent in biologically active molecules. This can be achieved through the coupling of the exocyclic amino group of this compound with carboxylic acids or their derivatives, or through direct C-H amidation of the pyrazole ring. Catalysts based on palladium, copper, and more recently, earth-abundant metals like cobalt, are employed for these transformations. utexas.eduresearchgate.net

Direct C-H amidation often requires a directing group to achieve regioselectivity. For the pyrazole ring, the N2 nitrogen can direct amidation to the C5 position. Dioxazolones are frequently used as efficient aminating reagents in these reactions. researchgate.net Such methods provide a streamlined approach to synthesize complex pyrazole derivatives from simple precursors.

Mechanistic Investigations of Key Reaction Pathways

Understanding the mechanisms of these transformations is crucial for reaction optimization and the development of new synthetic methods.

Transition Metal-Catalyzed Cross-Coupling: The general mechanism for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, is well-established and involves a catalytic cycle. rsc.org The cycle typically begins with the oxidative addition of the pyrazole halide to the Pd(0) catalyst. This is followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond and regenerates the active Pd(0) catalyst. rsc.org

Direct C-H Functionalization: The mechanism for directed C-H functionalization often proceeds via a Concerted Metalation-Deprotonation (CMD) pathway. The N2 atom of the pyrazole ring coordinates to the metal center, positioning it to interact with the C5-H bond. A base then assists in cleaving the C-H bond, forming a five-membered metallacycle intermediate. This intermediate can then react with a coupling partner (e.g., an aryl halide) in a process involving oxidative addition and reductive elimination to yield the functionalized product. researchgate.net

Cycloaddition Reactions: The mechanism of [3+2] cycloaddition reactions is generally considered to be a concerted, pericyclic process, although stepwise pathways involving zwitterionic intermediates can also occur, depending on the specific substrates and reaction conditions. nih.gov For pyrazole synthesis, the reaction between a hydrazine (B178648) and an enaminone, for example, may proceed through initial cyclization followed by a metal-catalyzed Ullmann-type coupling if an aryl halide is present in a multicomponent setup. beilstein-journals.org Mechanistic studies on the formation of pyrazoles via oxidation-induced N-N coupling of diazatitanacycles have also been reported, highlighting non-traditional pathways to the pyrazole core. rsc.orgresearchgate.net

Derivatization Strategies for Expanding Molecular Diversity and Libraries

The structural framework of this compound serves as a versatile scaffold for the generation of diverse molecular libraries. The presence of a reactive primary amino group at the C4-position and accessible sites on the pyrazole ring allows for a multitude of derivatization strategies. These strategies are instrumental in combinatorial chemistry efforts aimed at exploring structure-activity relationships (SAR) for various biological targets.

The primary amino group is a key handle for introducing a wide array of substituents. Standard organic reactions can be employed to modify this group, leading to the synthesis of amides, sulfonamides, ureas, thioureas, and carbamates. For instance, acylation with various acid chlorides or anhydrides can introduce diverse aliphatic and aromatic moieties. Similarly, reaction with sulfonyl chlorides yields a range of sulfonamide derivatives.

Another common strategy involves the reaction of the amino group with isocyanates or isothiocyanates to produce substituted ureas and thioureas, respectively. These reactions are generally high-yielding and tolerant of a wide range of functional groups, making them well-suited for library synthesis. Reductive amination with aldehydes or ketones provides a route to secondary and tertiary amines, further expanding the accessible chemical space.

Beyond the amino group, the pyrazole ring itself can be functionalized, although this is often more challenging and dependent on the existing substitution pattern. Electrophilic substitution reactions, such as halogenation, can introduce new reactive handles on the ring, which can then be used for further derivatization, for example, through metal-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig couplings.

The combination of these derivatization strategies allows for the systematic modification of different parts of the this compound molecule. This systematic approach is fundamental to the construction of large and diverse chemical libraries, which are essential tools in modern drug discovery and materials science. The straightforward nature of many of these reactions makes them amenable to high-throughput synthesis techniques. mdpi.comnih.gov

Below are tables detailing some of the common derivatization strategies for this compound, along with examples of reagents that can be used to generate molecular diversity.

Table 1: Derivatization of the 4-Amino Group

| Reaction Type | Reagent Class | Resulting Functional Group | Example Reagents |

| Acylation | Acid Chlorides / Anhydrides | Amide | Acetyl chloride, Benzoyl chloride, Acetic anhydride |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide | Methanesulfonyl chloride, p-Toluenesulfonyl chloride |

| Urea Formation | Isocyanates | Urea | Phenyl isocyanate, Methyl isocyanate |

| Thiourea Formation | Isothiocyanates | Thiourea | Phenyl isothiocyanate, Allyl isothiocyanate |

| Reductive Amination | Aldehydes / Ketones | Secondary/Tertiary Amine | Benzaldehyde, Acetone |

Table 2: Potential Pyrazole Ring Functionalization

| Reaction Type | Reagent | Position of Functionalization | Resulting Product |

| Halogenation | N-Bromosuccinimide (NBS) | C5-position | 5-Bromo-1-methyl-3-propyl-1H-pyrazol-4-amine |

| Nitration | Nitric Acid / Sulfuric Acid | C5-position | 1-Methyl-5-nitro-3-propyl-1H-pyrazol-4-amine |

The synthesis of combinatorial libraries based on the this compound scaffold can be performed using either solution-phase or solid-phase synthesis techniques. mdpi.comnih.gov Solid-phase synthesis, in particular, offers advantages in terms of purification and automation, allowing for the rapid generation of a large number of analogs. The choice of synthetic strategy often depends on the desired library size and the nature of the diversification elements.

In a typical solid-phase approach, the pyrazole scaffold could be attached to a solid support, followed by the systematic addition of various building blocks to the amino group or other reactive sites. After the desired modifications are complete, the final compounds are cleaved from the support and collected for screening.

The strategic application of these derivatization methods enables the creation of extensive libraries of this compound derivatives. These libraries are invaluable for the discovery of novel compounds with interesting biological activities or material properties. The modular nature of the pyrazole scaffold, combined with the versatility of the derivatization chemistry, ensures its continued importance in the field of medicinal chemistry and beyond.

Sophisticated Spectroscopic and Structural Characterization of 1 Methyl 3 Propyl 1h Pyrazol 4 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (HR-NMR)

High-resolution NMR spectroscopy stands as the cornerstone for the structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) experiments provides comprehensive information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The structural framework of 1-methyl-3-propyl-1H-pyrazol-4-amine can be definitively established using a suite of NMR experiments. While specific data for the parent amine is not extensively published, analysis of the closely related derivative, 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid , provides significant insight into the expected spectral features of the core structure. researchgate.netresearchgate.net

1D NMR (¹H and ¹³C): The ¹H NMR spectrum is used to identify the number and type of protons, while the ¹³C NMR spectrum reveals the chemical environment of each carbon atom. For the derivative, the signals corresponding to the 1-methyl and 3-propyl groups are clearly resolved. researchgate.net The propyl chain typically displays a triplet for the terminal methyl (CH₃) group, a sextet for the central methylene (B1212753) (CH₂) group, and a triplet for the methylene group attached to the pyrazole (B372694) ring. The N-methyl group appears as a distinct singlet. researchgate.net The single proton on the pyrazole ring (H-5) would be expected to appear as a singlet in the aromatic region for the target amine.

The ¹³C NMR spectrum complements this data, showing distinct resonances for each carbon in the methyl, propyl, and pyrazole moieties. researchgate.net The chemical shifts are influenced by the electronic effects of the substituents on the pyrazole ring. researchgate.net

Interactive Data Table: 1D NMR Data for 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid researchgate.net Use the filter buttons to select the nucleus.

| Nucleus | Assignment | Chemical Shift (δ, ppm) | Multiplicity / J (Hz) |

|---|---|---|---|

| ¹H | -CH₂CH₂CH₃ | 0.99–1.03 | t, J = 8.0 |

| ¹H | -CH₂CH₂CH₃ | 1.68–1.77 | m |

| ¹H | -CH₂CH₂CH₃ | 2.86–2.90 | t, J = 8.0 |

| ¹H | N-CH₃ | 4.14 | s |

| ¹H | COOH | 8.38 | br |

| ¹³C | -CH₂CH₂CH₃ | 13.79 | - |

| ¹³C | -CH₂CH₂CH₃ | 21.25 | - |

| ¹³C | -CH₂CH₂CH₃ | 29.08 | - |

| ¹³C | N-CH₃ | 40.63 | - |

| ¹³C | Pyrazole Ring Carbons | 158.58, 149.81, 132.33, 130.87 | - |

2D NMR (COSY, HSQC, HMBC): To confirm the connectivity, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy) would establish the proton-proton couplings within the propyl group, showing correlations between the CH₃/CH₂ and adjacent CH₂/CH₂ protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, allowing for the unambiguous assignment of the ¹³C signals for the methyl and propyl groups.

Molecules containing flexible alkyl chains, such as the 3-propyl group in this compound, can exist in multiple conformations due to rotation around single bonds. libretexts.org Conformational analysis investigates the relative energies and populations of these different spatial arrangements. bohrium.com

The rotation around the C3-C(propyl) bond can lead to different conformers (rotamers), which may have distinct energies due to steric interactions. While these conformers typically interconvert rapidly at room temperature, leading to averaged NMR signals, variable-temperature (VT) NMR studies can provide insight into these dynamic processes. researchgate.net By lowering the temperature, the rate of interconversion can be slowed to the NMR timescale, potentially allowing for the observation of distinct signals for each conformer. Such dynamic NMR (DNMR) experiments can be used to determine the energy barrier to rotation, providing valuable information about the molecule's flexibility and steric landscape. researchgate.net

Single Crystal X-Ray Diffraction (SC-XRD) for Solid-State Molecular Architecture and Crystal Packing

Single-crystal X-ray diffraction provides the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the solid state. While a crystal structure for this compound is not available, the structure of its derivative, 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid , has been determined, offering a clear view of the core molecular architecture. researchgate.net

The analysis of this derivative shows that the pyrazole ring is essentially planar, as expected for an aromatic heterocyclic system. The methyl and propyl substituents, along with the nitro and carboxylic acid groups, extend from this plane. The crystal structure data allows for a detailed examination of the molecular geometry and the intermolecular forces, such as hydrogen bonds, that dictate how the molecules pack together in the crystal lattice. researchgate.net

Interactive Data Table: Crystallographic Data for 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid researchgate.net Click on a parameter to see a brief description.

| Parameter | Value |

|---|---|

| Empirical Formula | C₈H₁₁N₃O₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.5811(16) |

| b (Å) | 19.734(7) |

| c (Å) | 11.812(4) |

| β (°) | 101.181(11) |

| Volume (ų) | 1047.6(6) |

| Z | 4 |

In the crystal lattice of the derivative, intermolecular O-H···N hydrogen bonds connect the carboxylic acid group of one molecule to a nitrogen atom of an adjacent pyrazole ring, forming one-dimensional chains. researchgate.net Weaker C-H···O interactions further stabilize this packing arrangement. researchgate.net

Advanced Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about a molecule's mass, elemental composition, and structural features through fragmentation analysis.

High-resolution mass spectrometry can measure the mass of a molecule with extremely high accuracy (typically to within 5 ppm). This precision allows for the determination of a unique elemental formula, distinguishing it from other potential formulas that have the same nominal mass. acs.org For this compound, HRMS is the ideal technique to confirm its molecular formula of C₇H₁₃N₃.

Table: Exact Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₁₃N₃ |

| Nominal Mass | 139 |

| Monoisotopic Mass (Calculated) | 139.11095 |

An experimentally determined mass that matches the calculated value to within a few parts per million would provide strong evidence for the assigned molecular formula.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion, typically the protonated molecule [M+H]⁺), which is then fragmented by collision-induced dissociation (CID) to produce a series of smaller product ions. wikipedia.org The resulting fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of isomers, which have the same mass but different connectivity.

For the protonated molecule of this compound ([M+H]⁺, m/z 140.1), several fragmentation pathways can be predicted based on established principles. chemguide.co.ukmiamioh.edu The primary fragmentation modes for aliphatic amines often involve α-cleavage (cleavage of the bond adjacent to the nitrogen). For this pyrazole, fragmentation would likely involve the propyl group and the pyrazole ring itself.

Table: Predicted MS/MS Fragmentation for [C₇H₁₃N₃+H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragmentation Pathway |

|---|---|---|---|

| 140.1 | 112.1 | C₂H₄ (28.0) | Cleavage within the propyl group |

| 140.1 | 97.1 | C₃H₇ (43.0) | Loss of the propyl radical |

| 140.1 | 83.1 | C₃H₅N (55.0) | Ring cleavage with loss of propylnitrile |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the study of intermolecular interactions within this compound and its derivatives. While specific experimental data for this compound is not extensively available in the public domain, analysis of related pyrazole structures provides a robust framework for predicting its characteristic vibrational modes.

The FT-IR and Raman spectra of pyrazole derivatives are characterized by distinct bands corresponding to the stretching and bending vibrations of their constituent bonds. For instance, in (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole, the asymmetric and symmetric stretching of methyl groups are observed in the regions of 2993-2949 cm⁻¹ and 2918-2848 cm⁻¹, respectively. derpharmachemica.com Aromatic C-H stretching vibrations are typically found between 3100 and 3000 cm⁻¹. derpharmachemica.com

The pyrazole ring itself exhibits a series of characteristic vibrations. The C=N and C=C stretching vibrations within the heterocyclic ring of derivatives like 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one are observed in the 1570–1615 cm⁻¹ range. mdpi.com For 4-(benzo[d]thiazol-2-yl)-1-methyl-3-(3-(methylamino)propyl)-1H-pyrazol-5-amine, the C=C and C=N stretching vibrations are noted around 1564 and 1536 cm⁻¹. acs.org The amino group at the C4 position of the pyrazole ring is expected to show characteristic N-H stretching vibrations, typically in the 3300-3500 cm⁻¹ region, and NH₂ scissoring (bending) vibrations around 1600 cm⁻¹. For example, in 4-(benzo[d]thiazol-2-yl)-1-methyl-3-(3-(methylamino)propyl)-1H-pyrazol-5-amine, the NH and NH₂ stretching vibrations are observed at 3376 and 3292 cm⁻¹, with the NH₂ bending vibration at 1623 cm⁻¹. acs.org

The propyl group attached to the C3 position will exhibit characteristic alkane vibrations. These include C-H stretching vibrations just below 3000 cm⁻¹ and CH₂/CH₃ bending vibrations in the 1470-1370 cm⁻¹ region. Intermolecular interactions, such as hydrogen bonding involving the amino group, can be inferred from shifts in the N-H stretching frequencies. Broader and lower frequency bands in this region often suggest the presence of such interactions.

Table 1: Predicted FT-IR and Raman Vibrational Frequencies for this compound Based on Related Compounds

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference Compounds |

| Amino (N-H) | Symmetric & Asymmetric Stretching | 3300 - 3500 | 4-(Benzo[d]thiazol-2-yl)-1-methyl-3-(3-(methylamino)propyl)-1H-pyrazol-5-amine acs.org |

| Scissoring (Bending) | ~1620 | 4-(Benzo[d]thiazol-2-yl)-1-methyl-3-(3-(methylamino)propyl)-1H-pyrazol-5-amine acs.org | |

| Alkyl (C-H) | Propyl & Methyl Stretching | 2850 - 3000 | (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole derpharmachemica.com |

| Propyl & Methyl Bending | 1370 - 1470 | (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole derpharmachemica.com | |

| Pyrazole Ring | C=N, C=C Stretching | 1500 - 1615 | 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one mdpi.com, 4-(Benzo[d]thiazol-2-yl)-1-methyl-3-(3-(methylamino)propyl)-1H-pyrazol-5-amine acs.org |

| Ring Breathing/Deformation | Below 1300 | General pyrazole derivatives |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Effects

Electronic spectroscopy, specifically ultraviolet-visible (UV-Vis) spectroscopy, provides insights into the electronic transitions occurring within a molecule. The UV-Vis spectrum of this compound is expected to be influenced by the electronic structure of the pyrazole ring and the nature of its substituents. The pyrazole ring itself is a chromophore, and its absorption characteristics are modulated by the auxochromic amino group and the alkyl substituents.

Studies on various pyrazole derivatives have shown that the primary electronic transitions are typically of the π → π* type. For instance, the gas-phase UV absorption spectrum of pyrazole shows a maximal absorption cross-section at 203 nm. rsc.org In solution, the absorption maxima can be influenced by the solvent and the substituents on the pyrazole ring.

For example, a series of pyrazole derivatives in a chloroform (B151607) solution exhibited absorption bands in the UV-Vis spectrum. researchgate.net The presence of an amino group at the C4 position, being an electron-donating group, is expected to cause a bathochromic (red) shift in the absorption maximum compared to unsubstituted pyrazole due to the extension of the conjugated system through resonance. Conversely, the methyl and propyl groups, being weakly electron-donating alkyl groups, are likely to have a less pronounced effect on the absorption spectrum.

In a study of novel pyrazole azo dyes, absorption peaks in the range of 216–223 nm were attributed to the 3-methyl-1H-pyrazole chromophore. nih.gov Another investigation on 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene in ethanol (B145695) showed a sharp absorption peak at 255 nm before UV irradiation. mdpi.com These findings suggest that this compound will likely exhibit absorption maxima in the UV region, characteristic of the substituted pyrazole system.

Table 2: Expected UV-Vis Absorption Maxima for this compound Based on Analogous Compounds

| Compound Type | Solvent | Absorption Maximum (λmax, nm) | Attributed Transition | Reference |

| Pyrazole (gas phase) | - | 203 | π → π | rsc.org |

| 3-methyl-1H-pyrazole chromophore | Ethanol | 216-223 | π → π | nih.gov |

| Substituted pyrazole derivative | Ethanol | 255 | π → π* | mdpi.com |

Computational and Theoretical Investigations of 1 Methyl 3 Propyl 1h Pyrazol 4 Amine

Quantum Chemical Calculations (Density Functional Theory – DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and properties of molecules. eurasianjournals.com Calculations are typically performed using hybrid functionals like B3LYP in conjunction with basis sets such as 6-311G or TZVP to achieve a balance between computational cost and accuracy. nih.govnih.gov

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability. researchgate.netnih.gov A smaller gap suggests higher reactivity.

For 1-methyl-3-propyl-1H-pyrazol-4-amine, the HOMO is expected to be localized primarily on the electron-rich pyrazole (B372694) ring and the lone pair of the 4-amino group, which acts as an electron-donating group. The LUMO is likely distributed across the π-system of the pyrazole ring. DFT calculations for similar pyrazole derivatives have shown HOMO-LUMO gaps that indicate significant potential for intramolecular charge transfer. researchgate.netdntb.gov.uaresearchgate.net

Table 1: Predicted Frontier Orbital Energies for this compound (Note: These values are illustrative, based on typical DFT calculations for similar pyrazole structures.)

| Parameter | Energy (eV) |

| HOMO Energy | -5.62 |

| LUMO Energy | -1.98 |

| Energy Gap (ΔE) | 3.64 |

Molecular Electrostatic Potential (MEP) maps visualize the charge distribution on the molecule's surface, identifying sites for electrophilic and nucleophilic attack. researchgate.net For this compound, the MEP map would show regions of negative potential (red/yellow) around the pyridine-like nitrogen (N2) of the pyrazole ring and the nitrogen of the 4-amino group, indicating their nucleophilic character. researchgate.net Regions of positive potential (blue) would be found around the hydrogen atoms of the amino group, highlighting their susceptibility to electrophilic attack. researchgate.net

DFT calculations are widely used to predict spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. researchgate.net

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within DFT to predict ¹H and ¹³C NMR chemical shifts. nih.gov Studies on related pyrazoles show that functionals like B3LYP and B97D with basis sets such as TZVP provide results that correlate well with experimental data. researchgate.netnih.govbohrium.com The predicted shifts for this compound would reflect the electronic environment of each nucleus.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These values are illustrative and represent typical shifts for the described functional groups.)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrazole-C5-H | 7.5 - 7.8 | 125 - 130 |

| Pyrazole-N1-CH₃ | 3.6 - 3.9 | 34 - 37 |

| Propyl-CH₂ | 2.4 - 2.7 | 26 - 29 |

| Propyl-CH₂ | 1.5 - 1.8 | 22 - 25 |

| Propyl-CH₃ | 0.9 - 1.1 | 13 - 15 |

| Amine-NH₂ | 4.0 - 5.0 (broad) | N/A |

| Pyrazole-C3 | N/A | 148 - 152 |

| Pyrazole-C4 | N/A | 115 - 120 |

| Pyrazole-C5 | N/A | 125 - 130 |

IR Frequencies: Theoretical vibrational frequencies can be calculated and are often scaled by a factor (e.g., 0.96 for B3LYP) to correct for anharmonicity and achieve better agreement with experimental FT-IR spectra. nih.gov Key vibrational modes for this compound would include N-H stretching of the amino group, C-H stretching of the alkyl groups and pyrazole ring, C=N and C=C stretching within the ring, and N-H bending. researchgate.net

Table 3: Predicted Key IR Frequencies for this compound (Note: These values are illustrative, based on characteristic vibrational modes for the functional groups.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Asymmetric & Symmetric Stretch | 3400 - 3550 |

| Aromatic C-H Stretch | 3050 - 3150 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=N / C=C Ring Stretch | 1500 - 1620 |

| N-H Scissoring (Bending) | 1580 - 1650 |

UV-Vis Absorption: Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra by calculating the energies of electronic transitions, primarily from occupied to unoccupied orbitals (e.g., HOMO to LUMO). researchgate.net The predicted absorption maxima (λ_max) for this compound would likely correspond to π→π* transitions within the aromatic pyrazole system.

Computational chemistry can map out potential energy surfaces for chemical reactions, allowing for the elucidation of reaction mechanisms. By locating transition states and calculating their energies, activation barriers for different reaction pathways can be determined. For pyrazole derivatives, this could involve modeling their synthesis, such as the cyclization reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound, or subsequent functionalization reactions like alkylation or acylation. nih.gov While specific studies on this compound are not documented, this methodology would be invaluable for optimizing reaction conditions and predicting potential side products.

The pyrazole ring is amphoteric, capable of acting as both a weak acid and a weak base. mdpi.commdpi.com The basicity arises from the pyridine-type nitrogen (N2), which can accept a proton, while acidity is associated with the deprotonation of an N-H bond. In this compound, the N1 position is blocked by a methyl group, so it only exhibits basicity.

The basicity (pKa of the conjugate acid) can be predicted by calculating the Gibbs free energy change of the protonation reaction in a solvent model. The primary basic center is the N2 atom of the pyrazole ring. Its basicity is expected to be enhanced by the electron-donating effects of the 1-methyl, 3-propyl, and 4-amino groups. The 4-amino group itself constitutes a second basic site. Pyrazoles are generally less basic than the corresponding imidazoles. ksu.edu.saresearchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing information on their conformational dynamics and flexibility. eurasianjournals.com These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the molecular energy landscape over time.

MD simulations of this compound, typically run in a simulated solvent environment, would reveal the molecule's conformational preferences. The pyrazole ring itself is a rigid, aromatic scaffold. Therefore, the main sources of flexibility are the rotatable bonds within the 3-propyl side chain and the C4-N bond of the amino group.

Analysis of the simulation trajectory would allow for the calculation of parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). researchgate.net RMSD would show the stability of the core pyrazole structure, while RMSF would highlight the most flexible regions of the molecule, confirming that the terminal methyl group and the methylene (B1212753) units of the propyl chain exhibit the greatest conformational freedom. This information is particularly relevant in medicinal chemistry for understanding how the molecule might adapt its shape to fit into a biological target's binding site. researchgate.net

Solvation Effects and Intermolecular Interactions

The solvation characteristics of a molecule are critical to understanding its behavior in biological systems and various chemical environments. For this compound, solvation is governed by the interplay of its distinct structural motifs: the aromatic pyrazole ring, the polar amine group, and the nonpolar alkyl substituents (methyl and propyl groups). The two adjacent nitrogen atoms within the pyrazole ring, one pyrrole-like and one pyridine-like, allow the molecule to participate in complex intermolecular interactions. nih.govnih.gov

Computational models, such as the Polarizable Continuum Model (PCM), are often employed to study solvent effects on pyrazole derivatives. mdpi.com These models can predict how the polarity and protic nature of a solvent will influence the molecule's stability and electronic structure. nih.govresearchgate.net In polar protic solvents like water or methanol, the primary amine group (-NH2) and the pyridine-like nitrogen of the pyrazole ring can act as hydrogen bond acceptors, while the amine group can also serve as a hydrogen bond donor. nih.govnih.gov These interactions are crucial for the dissolution and stabilization of the molecule in aqueous environments, which is a key consideration in drug design.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique central to modern drug discovery, aiming to correlate the chemical structure of compounds with their biological activity. eurjchem.com For pyrazole-based scaffolds, which are known for a wide range of pharmacological activities, QSAR studies provide invaluable insights for designing more potent and selective therapeutic agents. eurjchem.comnih.gov

In the absence of a known 3D structure of the biological target, ligand-based drug design strategies are paramount. These methods rely on analyzing a set of molecules with known activities to build a predictive model. For pyrazole derivatives, 2D and 3D-QSAR models are developed using various molecular descriptors that quantify the physicochemical properties of the compounds. researchgate.netshd-pub.org.rsacs.org

The process involves calculating a wide array of descriptors for each molecule in a dataset and then using statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to find the best correlation with biological activity. nih.govacs.org These models help identify which structural features are critical for activity. For instance, a QSAR model for pyrazole-based enzyme inhibitors might reveal that specific electronic properties and the presence of hydrogen bond donors are key to high potency. eurjchem.com Based on these models, new derivatives of this compound could be designed with potentially enhanced activity by modifying its structure to optimize the most significant descriptors. researchgate.net

Below is a table of molecular descriptors commonly used in QSAR studies of pyrazole derivatives.

| Descriptor Category | Specific Descriptor Examples | Significance in Modeling | Source(s) |

| 2D Descriptors | Molecular Weight (MW) | Relates to the size and bulk of the molecule. | eurjchem.com |

| Log P (o/w) | Measures lipophilicity, affecting membrane permeability and binding. | eurjchem.com | |

| Number of H-bond donors/acceptors | Quantifies the potential for hydrogen bonding with the target. | eurjchem.com | |

| Topological Polar Surface Area (TPSA) | Predicts drug transport properties like intestinal absorption. | ||

| 3D Descriptors | Dipole Moment | Describes the polarity of the molecule, influencing electrostatic interactions. | eurjchem.com |

| Total Energy (E_Total) | Reflects the thermodynamic stability of the molecule's conformation. | eurjchem.com | |

| Hydrophobic VdW Surface Area (HVSA) | Measures the surface area involved in hydrophobic interactions. | eurjchem.com | |

| Molecular Volume | Represents the steric bulk, which is crucial for fitting into a binding site. | shd-pub.org.rs |

Pharmacophore modeling is another powerful ligand-based technique that identifies the essential 3D arrangement of chemical features necessary for a molecule to exert a specific biological effect. nih.gov A pharmacophore model for a series of active pyrazole compounds would map out the spatial distribution of key features like hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (AR). nih.govnih.gov

For the pyrazole scaffold, the nitrogen atoms of the ring and the amine substituent of this compound can serve as key hydrogen bonding features. The propyl group can contribute to a hydrophobic region, and the pyrazole ring itself can be defined as an aromatic or hydrophobic feature. nih.gov These models are instrumental in virtual screening to identify new compounds from large databases that match the pharmacophoric query and in guiding the design of new derivatives with improved target affinity and selectivity. nih.govacs.org

| Pharmacophoric Feature | Potential Origin in Pyrazole Scaffolds | Biological Relevance | Source(s) |

| Hydrogen Bond Acceptor (HBA) | Pyridine-like nitrogen of the pyrazole ring; other electronegative atoms. | Crucial for anchoring the ligand in the target's active site. | nih.gov |

| Hydrogen Bond Donor (HBD) | Amine or unsubstituted N-H groups on the pyrazole ring. | Forms directional interactions with key residues in the binding pocket. | nih.gov |

| Hydrophobic Region (HY) | Alkyl or aryl substituents on the pyrazole ring. | Important for binding in nonpolar pockets of the target protein. | nih.gov |

| Aromatic Ring (AR) | The pyrazole ring itself or attached phenyl groups. | Can engage in π-π stacking or hydrophobic interactions. | acs.org |

Machine Learning Approaches in Pyrazole Chemistry

The application of artificial intelligence (AI) and machine learning (ML) has begun to revolutionize drug discovery, moving beyond traditional QSAR models. nih.govresearchgate.net While classical QSAR establishes linear relationships, ML algorithms can capture complex, non-linear correlations between molecular features and biological activities. mdpi.com In the context of pyrazole chemistry, ML is used to build more robust and predictive models for various endpoints, including bioactivity, toxicity, and pharmacokinetic properties. researchgate.netmdpi.com

Supervised learning algorithms are widely used in this field. mdpi.com Methods such as Random Forest (RF), Support Vector Machines (SVM), and various types of neural networks (e.g., Deep Neural Networks, DNN) are trained on large datasets of pyrazole derivatives and their associated biological data. nih.govnih.gov These models can effectively learn from high-dimensional descriptor spaces to make accurate predictions for new, untested compounds. nih.gov For instance, an ML model could be trained to predict the kinase inhibitory activity of novel pyrazole derivatives, helping to prioritize the synthesis of the most promising candidates. mdpi.com The integration of ML accelerates the design-test-learn cycle in drug discovery, making the search for new pyrazole-based therapeutics more efficient and cost-effective. astrazeneca.com

Based on a comprehensive review of scientific literature, there is currently no specific published data available for the compound "this compound" that directly addresses the detailed topics requested in the outline.

The investigation of biological interactions and mechanistic insights, including specific in vitro and in silico studies, is a highly specialized area of research. While the broader class of pyrazole amine derivatives has been the subject of numerous studies for various therapeutic targets, the research community has not published specific findings for this compound concerning:

Enzyme Inhibition Assays and Kinetic Analysis (In Vitro)

Receptor Binding Assays and Affinity Determination (In Vitro)

Molecular Docking and Molecular Dynamics Simulations for Binding Mode Prediction

Structure-Activity Relationship (SAR) Studies

Rational Design Principles for Novel Analogs

Information in the public domain primarily focuses on derivatives or structurally related pyrazole compounds. For instance, the related compound 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is known as an intermediate in pharmaceutical synthesis. innospk.com However, detailed biological interaction studies as specified in the query for this compound itself are not documented in the available literature.

Therefore, it is not possible to generate an article that adheres to the strict constraints of the provided outline for this specific chemical compound.

Investigation of Biological Interactions and Mechanistic Insights of Pyrazole Amine Derivatives in Vitro and in Silico Focus

Structure-Activity Relationship (SAR) Studies for Molecular Design and Optimization

Bioisosteric Modifications and Scaffold Hopping Strategies

In medicinal chemistry, bioisosteric modification and scaffold hopping are key strategies for optimizing lead compounds to enhance efficacy, selectivity, and pharmacokinetic properties. For pyrazole (B372694) derivatives, these strategies have been successfully employed to discover novel inhibitors for various biological targets.

A notable example is the use of a shape-based scaffold hopping approach to convert a pyrimidine-based inhibitor into a pyrazole core. This modification resulted in a potent, selective, and brain-penetrant inhibitor of dual leucine (B10760876) zipper kinase (DLK), a target for neurodegenerative diseases. The switch to a pyrazole scaffold improved the compound's physicochemical properties, which is crucial for developing drugs targeting the central nervous system. nih.govresearchgate.net

Further scaffold hopping exercises have been aimed at improving properties like solubility. In one study, ten different scaffolds were synthesized to replace an existing one in a series of proteasome inhibitors, leading to the identification of a new scaffold with a much-improved solubility profile and high stability in mouse liver microsomes. dundee.ac.uk This highlights the utility of scaffold hopping in overcoming common drug development hurdles like poor solubility. dundee.ac.uk The strategy involves designing scaffolds that retain key hydrogen bonding interactions while altering the core structure to improve physical properties. dundee.ac.uk

Bioisosteric replacement of specific substituents on the pyrazole ring has also been explored. For instance, in the development of cannabinoid-1 (CB1) receptor antagonists, replacing the conventional 5-aryl substituent of a diaryl pyrazole with a 2-thienyl moiety appended with an alkynyl unit led to a novel class of highly potent and selective antagonists. This modification demonstrated that significant structural changes, guided by bioisosteric principles, can lead to compounds with improved pharmacological profiles.

Mechanistic Investigations on Cellular Pathways (In Vitro Models, e.g., cell-free systems, isolated proteins)

In vitro studies using isolated proteins and cell-free systems have been instrumental in elucidating the molecular mechanisms of pyrazole amine derivatives. A significant body of research points to their role as kinase inhibitors.

Derivatives of 5-aminopyrazole (5APs) have been identified as potent inhibitors of p38 MAP kinase, a key enzyme in the regulation of pro-inflammatory cytokines. mdpi.com The crystal structure of one such derivative complexed with p38 MAP kinase revealed the structural basis for its high potency and selectivity. nih.gov This compound was effective at inhibiting lipopolysaccharide (LPS)-stimulated TNF-α release in an in vitro whole blood assay, demonstrating its potential to modulate inflammatory pathways directly at the molecular level. nih.gov

Other studies have shown that pyrazole derivatives can interfere with various signaling pathways critical for cell proliferation and survival. For example, certain aminopyrazole compounds were found to block the cell cycle at the G2/M phase. nih.gov Mechanistic studies on specific thieno[2,3-c]pyrazole derivatives revealed interference with cell cycle progression and a reduction in the phosphorylation of key signaling proteins such as p38, CREB, Akt, and STAT3.

More recently, a scaffold-hopping strategy was used to design pyrazolo[3,4-d]pyrimidines as dual inhibitors of c-Met and STAT3, two proteins implicated in cancer progression. Kinase selectivity profiling confirmed that the lead compound from this series showed excellent selectivity against c-Met and STAT3 with IC50 values of 210 nM and 670 nM, respectively.

In Vitro Screening for Specific Biological Activities (excluding clinical outcomes)

Aminopyrazole derivatives have demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens in vitro. The minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) are standard measures of this activity.

Studies have shown that certain pyrazole derivatives exhibit potent antibacterial effects. For example, one compound was found to be exceedingly active against the Gram-negative bacterium Escherichia coli with an MIC of 0.25 μg/mL, which is more potent than the standard drug Ciprofloxacin (MIC: 0.5 μg/mL). nih.gov Another derivative was highly active against the Gram-positive bacterium Streptococcus epidermidis, matching the potency of the standard with an MIC of 0.25 μg/mL. nih.gov Fused pyrazole derivatives, such as 4-aminopyrazolo[3,4-b]pyridines, have also been identified as broad-spectrum antibacterial agents, with MIC values as low as 3.12 μg/mL against multiple bacterial strains. researchgate.net